molecular formula C20H30N2O B11596371 3-[(Dibutylamino)methyl]-2,6-dimethylquinolin-4-ol

3-[(Dibutylamino)methyl]-2,6-dimethylquinolin-4-ol

Cat. No.: B11596371
M. Wt: 314.5 g/mol
InChI Key: CSHZIAHNYWHKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Dibutylamino)methyl]-2,6-dimethylquinolin-4-ol is an organic compound with the molecular formula C20H30N2O It is known for its unique chemical structure, which includes a quinoline core substituted with dibutylamino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dibutylamino)methyl]-2,6-dimethylquinolin-4-ol typically involves the reaction of 2,6-dimethylquinoline with dibutylamine in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistent quality and yield. The process may also include steps for the removal of impurities and by-products to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[(Dibutylamino)methyl]-2,6-dimethylquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which may have different functional groups attached to the quinoline core. These derivatives can exhibit different chemical and physical properties, making them useful in various applications .

Scientific Research Applications

3-[(Dibutylamino)methyl]-2,6-dimethylquinolin-4-ol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[(Dibutylamino)methyl]-2,6-dimethylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Dibutylamino)methyl]-2,6-dimethylquinolin-4-ol stands out due to its unique combination of dibutylamino and methyl groups on the quinoline core. This structural arrangement imparts distinctive chemical and physical properties, making it suitable for a wide range of applications in different fields .

Properties

Molecular Formula

C20H30N2O

Molecular Weight

314.5 g/mol

IUPAC Name

3-[(dibutylamino)methyl]-2,6-dimethyl-1H-quinolin-4-one

InChI

InChI=1S/C20H30N2O/c1-5-7-11-22(12-8-6-2)14-18-16(4)21-19-10-9-15(3)13-17(19)20(18)23/h9-10,13H,5-8,11-12,14H2,1-4H3,(H,21,23)

InChI Key

CSHZIAHNYWHKRD-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC1=C(NC2=C(C1=O)C=C(C=C2)C)C

Origin of Product

United States

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